molecular formula C9H18N2 B2580937 N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 102312-28-7

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B2580937
CAS No.: 102312-28-7
M. Wt: 154.257
InChI Key: WOPJGCHLBFCBLZ-UHFFFAOYSA-N
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Description

“N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine” is a chemical compound with the CAS Number: 102312-28-7 . It has a molecular weight of 154.26 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 154.25 g/mol . The compound has a XLogP3-AA value of 1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 147 .

Scientific Research Applications

Synthesis of Pharmaceutically Relevant Frameworks

Research by Sakai, Ridder, and Hartwig (2006) illustrates the use of primary aromatic amines, benzylic amines, and beta-phenethylamines in the production of pharmaceutically relevant tropene frameworks, such as 8-azabicyclo[3.2.1]octene. This process involves a palladium-catalyzed hydroamination of cycloheptatriene, highlighting the significance of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine in pharmaceutical chemistry (Sakai, Ridder, & Hartwig, 2006).

Development of Conformationally Rigid Analogues

Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino-adipic acid, showcasing the application of the 8-azabicyclo[3.2.1]octane skeleton. This work demonstrates the adaptability of this compound in creating structurally specific analogues for chemical research (Kubyshkin et al., 2009).

Azabicycloalkanes in Analgetics and Antagonist Research

A study by Takeda et al. (1977) on 1-phenyl-6-azabicyclo[3.2.1]octanes provides insights into the structure-activity relationships of these compounds, particularly in the context of analgesic and narcotic antagonist activities. This research underscores the importance of this compound in medicinal chemistry (Takeda et al., 1977).

Aminocarbonylation Reactions in Chemistry

Research by Kollár et al. (2021) explores the aminocarbonylation of alkenyl and (hetero)aryl iodides using tropane-based amines like 8-azabicyclo[3.2.1]octan-3-one. The study demonstrates the utility of this compound in forming N-acylnortropane derivatives, important in biological and chemical research (Kollár et al., 2021).

Development of Azabicyclic Amines and Nicotinic Acetylcholine Receptor Activity

Walker et al. (2008) designed and synthesized new azabicyclic amines, including variants of 8-azabicyclo[3.2.1]octane, to investigate α7 nicotinic acetylcholine receptor activity. This highlights the compound's role in neuropharmacological research and drug discovery (Walker et al., 2008).

Safety and Hazards

The compound is classified as dangerous according to the GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . Safety data sheets (MSDS) are available for more detailed safety and hazard information .

Properties

IUPAC Name

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJGCHLBFCBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC(C1)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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